2-Ethylhexyl cinnamate

Description

Contextual Significance in Environmental and Chemical Sciences

In the realm of chemical sciences, 2-Ethylhexyl cinnamate (B1238496) is significant for its synthesis, photochemical properties, and interactions with other compounds. It is synthesized from cinnamic acid, a compound found naturally in plants like cinnamon. atamanchemicals.comresearchgate.net A key area of research is its photostability. Upon exposure to UV radiation, 2-Ethylhexyl cinnamate can undergo photodegradation, where its trans-isomer converts to the less effective cis-isomer, reducing its protective capabilities. wikipedia.orgresearchgate.net Studies have also shown that its degradation can be accelerated when formulated with other UV filters, such as avobenzone, leading to the formation of new photoproducts. researchgate.netnih.gov

From an environmental science perspective, the significance of this compound stems from its status as an emerging environmental contaminant. aethic.com Its extensive use in sunscreens results in its release into aquatic ecosystems through recreational activities and wastewater effluent. medicalnewstoday.comaethic.com The compound is not easily removed by conventional wastewater treatment methods, leading to its detection in rivers, lakes, and oceans worldwide. medicalnewstoday.comnih.gov Research has focused on its potential environmental impacts, including its contribution to coral bleaching and its ability to bioaccumulate in marine organisms, such as fish, potentially affecting the broader food chain. nih.govaethic.comsi.edu

Historical Overview of Research Trajectories

The academic focus on this compound has evolved significantly over the decades.

Early Research (Synthesis and Efficacy): Initial scientific investigations centered on the synthesis and optimization of this compound as a sunscreen agent. Following the phasing out of earlier UV filters like PABA due to irritation concerns, cinnamates gained prominence. niscpr.res.in Research in this era was primarily concerned with its chemical properties, its effectiveness as a UVB absorber, and its cosmetic elegance in formulations. atamankimya.comniscpr.res.in

Mid-to-Late 20th Century (Photochemistry and Stability): As its use became ubiquitous, research began to explore its behavior upon sun exposure. Studies from this period identified its light-induced instability, where the molecule's structure changes, leading to a decrease in UV absorption efficiency. researchgate.netannmariegianni.com This prompted further investigation into its photodegradation pathways and how its stability could be improved within cosmetic formulations. researchgate.net

21st Century (Environmental and Toxicological Concerns): The turn of the century marked a significant shift in research towards the environmental fate and toxicological profile of this compound. A 2008 study was among those that highlighted it as an environmentally harmful chemical. earth.org Subsequent research has increasingly focused on its detection in aquatic environments, its role as a potential endocrine disruptor in fish and other organisms, and its specific impact on coral reef ecosystems. aethic.comresearchgate.netnih.gov This has led to regulatory scrutiny and restrictions in certain regions to mitigate its environmental impact. atamankimya.comresearchgate.net

Current Gaps and Future Research Directions

Despite a large body of research, several knowledge gaps persist, guiding future scientific inquiry. A primary gap exists between laboratory findings and real-world environmental impacts. While lab studies demonstrate the toxicity of this compound to marine life, more research is needed to determine if the concentrations found in natural aquatic environments are sufficient to cause the same level of harm. si.eduontosight.ai

Future research is increasingly directed towards several key areas:

Degradation Products: Investigating the identity and toxicity of the various byproducts formed during its environmental degradation is crucial for a complete risk assessment. nih.govpsu.edu

Mixture Effects: Sunscreens and environmental waters contain a "cocktail" of chemicals. Understanding the synergistic or antagonistic effects of this compound when mixed with other pollutants is a critical and underexplored area. researchgate.net

Long-Term and Multigenerational Effects: Most toxicological studies are acute or short-term. There is a need for more long-term and multigenerational studies to understand the subtle, chronic impacts on organism health and reproduction. researchgate.netnih.gov

Interaction with Microplastics: A new frontier of research is examining how this compound partitions onto microplastics in the environment, which could influence its transport, bioavailability, and toxicity. nih.gov

Green Chemistry and Alternatives: A significant push in chemical research is the development of "green" and sustainable synthesis methods for UV filters. researchgate.netnih.gov Furthermore, the environmental concerns surrounding this compound are driving the search for novel, effective, photostable, and environmentally benign sunscreen agents. atamankimya.com

Detailed Research Findings

Research into this compound has yielded specific data regarding its chemical properties and environmental presence.

Table 1: Chemical and Physical Properties of this compound

| Property | Value / Description | Source(s) |

|---|---|---|

| Common Names | Octinoxate, Ethylhexyl Methoxycinnamate, Octyl methoxycinnamate | wikipedia.orgatamanchemicals.com |

| Chemical Formula | C₁₈H₂₆O₃ | atamanchemicals.com |

| Molecular Weight | 290.44 g/mol | atamanchemicals.com |

| Appearance | Colorless to pale yellow, oily liquid | atamanchemicals.com |

| Solubility | Insoluble in water, soluble in oils | wikipedia.orgatamanchemicals.comatamanchemicals.com |

| UV Absorption | Absorbs UVB radiation (280-320 nm), with peak protection at 310 nm | atamanchemicals.comatamanchemicals.com |

Table 2: Environmental Concentrations of this compound (EHMC)

| Environment | Location/Study Type | Reported Concentration | Source(s) |

|---|---|---|---|

| Wastewater | Treated wastewater effluent | 120–849 ng/L | nih.gov |

| Aquatic Biota | Cormorants (fat tissue) | Up to 340 ng/g lipids | nih.gov |

| Aquatic Biota | Fish | Detected worldwide, specific concentrations vary | medicalnewstoday.comnih.gov |

| Human Samples | Breast milk and urine | Detected | nih.gov |

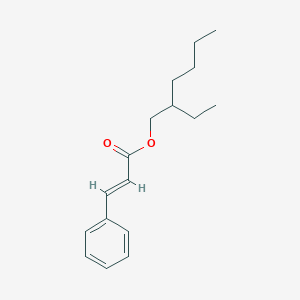

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylhexyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-9-15(4-2)14-19-17(18)13-12-16-10-7-6-8-11-16/h6-8,10-13,15H,3-5,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCGLXKNITVPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936893 | |

| Record name | 2-Ethylhexyl 3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16397-78-7 | |

| Record name | 2-Ethylhexyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16397-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016397787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl 3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Ethylhexyl Cinnamate

Esterification Pathways

Esterification represents the most direct and fundamental approach to synthesizing 2-Ethylhexyl Cinnamate (B1238496), involving the reaction of a cinnamic acid derivative with 2-ethylhexanol.

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. In the context of 2-Ethylhexyl 4-methoxycinnamate, this involves reacting 4-methoxycinnamic acid with 2-ethylhexanol. This reaction is typically catalyzed by a strong acid. However, research indicates that the direct esterification of 4-methoxycinnamic acid with the bulky secondary alcohol, 2-ethylhexanol, can be slow and inefficient under certain conditions. atamanchemicals.com

To address the challenges of chemical catalysis, greener alternatives using enzymes have been developed. Lipase-mediated synthesis has emerged as an effective and environmentally friendly method. For instance, the esterification of p-methoxycinnamic acid with 2-ethyl hexanol using Rhizopus oryzae lipase (B570770) has been demonstrated to achieve high yields. wikipedia.orgresearchgate.net A study optimizing this biocatalytic process reported a yield of 91.3% in 96 hours under specific conditions. researchgate.net This enzymatic approach offers a sustainable alternative to traditional chemical methods. wikipedia.orgresearchgate.net

Transesterification is an alternative pathway where an existing ester is reacted with an alcohol to form a different ester. This method is often more efficient for producing 2-Ethylhexyl Cinnamate, especially when starting with a simpler alkyl cinnamate. A highly effective route involves the transesterification of ethyl 4-methoxycinnamate with an excess of 2-ethylhexanol. Current time information in Bangalore, IN.niscpr.res.in Using p-toluenesulfonic acid as a catalyst at 150°C, this reaction can achieve a yield as high as 93% in 6 hours. Current time information in Bangalore, IN.niscpr.res.in Another approach using n-octanol and sulfuric acid as a catalyst reported a yield of 87.40%. arxiv.org

Modern enhancements to this process include the use of ultrasound. A biocatalytic synthesis of octyl cinnamate from methyl cinnamate and octanol (B41247) was significantly improved by using an ultrasound plus vacuum system, demonstrating a more efficient process than conventional methods. dntb.gov.ua

Claisen Condensation Approaches

The Claisen condensation (or more specifically, the Claisen-Schmidt condensation) provides an indirect route to cinnamate esters by forming the carbon-carbon double bond. wikipedia.org This reaction typically involves the condensation of an aromatic aldehyde (lacking α-hydrogens), such as anisaldehyde, with an ester that has an α-hydrogen, like an alkyl acetate (B1210297). wikipedia.orgniscpr.res.in

While this method is effective for synthesizing simpler esters like methyl or ethyl 4-methoxycinnamate, its direct application to produce 2-ethylhexyl 4-methoxycinnamate by reacting anisaldehyde with 2-ethylhexyl acetate has proven difficult. niscpr.res.in The reaction rates are very poor, and the process is plagued by the hydrolysis of both the starting acetate and the final product ester. Current time information in Bangalore, IN.niscpr.res.in

Consequently, a more practical, two-step approach is favored:

Synthesize ethyl or methyl 4-methoxycinnamate via a Claisen condensation of anisaldehyde and the corresponding simple alkyl acetate. Current time information in Bangalore, IN.niscpr.res.in

Convert the resulting simple ester to 2-ethylhexyl 4-methoxycinnamate via a high-yield transesterification reaction as described previously. Current time information in Bangalore, IN.niscpr.res.in

An improved Claisen-Schmidt condensation procedure has been developed using sodium metal and a catalytic amount of methanol (B129727) with toluene (B28343) as a co-solvent, which can produce methyl p-methoxycinnamate in excellent yields (87%). sci-hub.se

Olefin Metathesis Syntheses

Olefin metathesis has emerged as a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon double bonds. This pathway offers a more direct route to cinnamate esters from different starting materials compared to classical methods.

Cross metathesis (CM) is a specific type of olefin metathesis that involves the reaction between two different alkenes. For the synthesis of 2-Ethylhexyl 4-methoxycinnamate, a highly efficient CM reaction has been reported between trans-anethole and 2-ethylhexyl acrylate (B77674). atamanchemicals.comsmolecule.comatamanchemicals.com This reaction is facilitated by specialized ruthenium-based catalysts.

The high efficiency of the nitro-Grela catalyst (a second-generation Hoveyda-Grubbs type catalyst) has been highlighted in this transformation, achieving an 86% yield of the desired product. atamanchemicals.comsmolecule.comresearchgate.net This catalyst demonstrates high selectivity and tolerance to the functional groups present in the reactants. smolecule.comapeiron-synthesis.com Studies comparing various ruthenium catalysts found that the nitro-Grela catalyst provided noticeably higher productive turnover numbers in cross metathesis with acrylates, underscoring its industrial potential. researchgate.net

Derivatization for Modified Spectral Properties and Stability

This compound, particularly the widely used UVB filter octinoxate, is known to undergo photodegradation, which reduces its efficacy. researchgate.netatamanchemicals.com Upon exposure to UV radiation, the more stable trans-(E) isomer can convert to the less-absorbing cis-(Z) isomer, leading to a loss of UV protection over time. atamanchemicals.comsemanticscholar.org Research has focused on various strategies to modify the compound's properties to enhance its photostability and broaden its spectral coverage.

One approach involves the chemical modification of the core structure before synthesis. By designing novel derivatives that combine the (E)-cinnamoyl chromophore with other moieties, such as xanthone, new compounds with broad UVA/UVB absorption and improved photostability can be created. semanticscholar.orgnih.gov Theoretical and experimental studies have also explored how substitutions on the phenyl ring (e.g., with hydroxy, nitro, or fluoro groups) can alter the photophysical properties. A para-hydroxy derivative, for instance, was identified as a potentially excellent UV absorber with broad absorption and high photostability. researchgate.net

Another major strategy is not to derivatize the molecule itself, but to improve its stability through encapsulation. This involves physically trapping the this compound molecule within a protective matrix.

Nanoparticles : Encapsulating the sunscreen agent in poly-D,L-lactide-co-glycolide (PLGA) nanoparticles has been shown to significantly reduce its photodegradation compared to the free compound. nih.gov

Cyclodextrins : Forming inclusion complexes with β-cyclodextrin has been demonstrated as a viable, environmentally friendly route to enhance the photostability of octinoxate. acs.org

Zeolites : Cationic zeolites have been used to encapsulate octinoxate, where interactions between the zeolite and the molecule lead to enhanced UV filtering capacity and stability. acs.org

These derivatization and formulation strategies are crucial for developing more robust and effective sunscreen agents that provide long-lasting and broad-spectrum protection.

Methoxy-Substituted Cinnamate Derivatives

A prominent derivative is 2-ethylhexyl 4-methoxycinnamate, an organic compound widely used in sunscreens and lip balms as a UV filter. atamanchemicals.com It is synthesized from methoxycinnamic acid and 2-ethylhexanol. atamanchemicals.com Several synthetic routes have been developed for its production.

One common industrial method is the Heck reaction, which involves reacting 4-bromoanisole (B123540) with 2-ethylhexyl acrylate in the presence of a palladium catalyst. researchgate.net This method is reported to achieve yields greater than 80%. researchgate.net Another approach involves a multi-step process starting with the diazotization of p-anisidine (B42471) to form a diazotization product, which is then reacted with an aqueous iodide solution to yield 4-iodoanisole (B42571). google.comepo.org The 4-iodoanisole is subsequently reacted with 2-ethylhexyl acrylate, catalyzed by palladium on a support in the presence of a trialkylamine, to produce 2-ethylhexyl-p-methoxycinnamate with a reported yield of over 90%. google.com

Alternative synthetic strategies include:

Claisen Condensation and Transesterification : Methyl or ethyl esters of 4-methoxycinnamic acid can be synthesized via Claisen condensation of anisaldehyde with the corresponding alkyl acetate. niscpr.res.inscispace.com This is followed by transesterification with 2-ethylhexanol using a catalyst like p-toluenesulfonic acid, which can achieve a yield of 93% in 6 hours at 150°C. niscpr.res.inscispace.com

Direct Esterification : This method involves the direct reaction of 4-methoxycinnamic acid with 2-ethylhexanol. niscpr.res.in

Olefin Metathesis : Cross-metathesis of trans-anethole with 2-ethylhexyl acrylate using a nitro-Grela catalyst has been shown to produce 2-ethylhexyl 4-methoxycinnamate with an 86% yield. atamanchemicals.com

Enzymatic Synthesis : A more environmentally friendly approach utilizes lipase-mediated esterification of p-methoxycinnamic acid with 2-ethylhexanol. nih.gov Using Rhizopus oryzae lipase in cyclo-octane at 45°C, a yield of 91.3% can be achieved in 96 hours. nih.gov This process has also been successfully scaled up. nih.govresearchgate.net

The choice of synthetic route can be influenced by factors such as cost, efficiency, and environmental impact. For instance, while iodides may react more cleanly and rapidly than bromides in Heck-type reactions, they are generally more expensive. epo.org The use of supported catalysts facilitates easier recovery and reuse. google.com

Trimethoxy-Substituted Cinnamates

Researchers have also synthesized and characterized trimethoxy-substituted derivatives to explore their properties. A notable example is 2-Ethylhexyl-2,4,5-trimethoxycinnamate. chalmers.senih.gov This compound, along with other methoxy-substituted cinnamates and benzalmalonates, has been synthesized and studied for its potential as a UVA filter. chalmers.senih.gov

The synthesis of a series of 2-ethylhexyl methoxy-substituted cinnamates has been performed, leading to the characterization of compounds like 2-Ethylhexyl-2,4,5-trimethoxycinnamate. chalmers.senih.gov These derivatives are often oily liquids or solids that are soluble in a range of organic solvents and silicone fluids. chalmers.senih.gov

Advanced Spectroscopic and Theoretical Characterization of 2 Ethylhexyl Cinnamate

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups and structural features of 2-Ethylhexyl cinnamate (B1238496). The analysis of its IR spectrum allows for the differentiation between its geometric isomers, specifically the E (trans) and Z (cis) configurations. A key diagnostic peak for the E-isomer is observed at approximately 981 cm⁻¹. rsc.orgchemicalbook.com This absorption band corresponds to the C-H rocking deformation vibration of the trans-substituted vinyl group (Ph-CH=CH-). rsc.orgchemicalbook.com The presence and intensity of this peak are indicative of the E configuration, which is the more stable and common isomer.

The IR spectrum also displays other characteristic absorptions corresponding to its molecular structure. These include strong absorptions for the C=O stretching of the ester group, C=C stretching of the aromatic ring and the vinyl group, and C-O stretching vibrations.

Table 1: Characteristic Infrared (IR) Absorption Peaks for E-2-Ethylhexyl Cinnamate

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~981 | C-H Rocking (out-of-plane) | Diagnostic peak for the E (trans) isomer of the vinyl group. rsc.orgchemicalbook.com |

| ~1710 | C=O Stretch | Carbonyl stretch of the α,β-unsaturated ester. |

| ~1635 | C=C Stretch | Alkene C=C stretch of the cinnamate group. |

| ~1600, ~1510 | C=C Stretch | Aromatic ring C=C stretching vibrations. |

| ~1250, ~1170 | C-O Stretch | Asymmetric and symmetric C-O-C stretching of the ester group. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. 2-Ethylhexyl cinnamate is well-known as a primary UVB filter, a characteristic defined by its UV absorption profile. chemicalbook.com It strongly absorbs ultraviolet radiation in the UVB range, which spans from 280 to 320 nm. chemicalbook.com The peak absorption (λmax) for this compound is consistently reported to be around 310 nm. chemicalbook.comchemicalbook.com

This absorption is due to a π → π* electronic transition within the conjugated system of the molecule, which includes the benzene (B151609) ring, the vinyl group, and the carbonyl group of the ester. chemicalbook.com The delocalization of electrons across this system lowers the energy required for the transition, pushing the absorption into the UVB range. chegg.com The methoxy (B1213986) group on the para position of the benzene ring acts as an electron-donating group, further extending the conjugation and influencing the position of the λmax. chegg.com The main electronic transition energy for this compound is approximately 3.95 eV. chemicalbook.com

Table 2: UV-Vis Absorption Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Absorption Range | 280 - 320 nm | Effective absorption range for UVB radiation. chemicalbook.com |

| λmax (Peak Absorbance) | ~310 nm | Wavelength of maximum UV absorption. chemicalbook.comchemicalbook.comcaymanchem.com |

| Electronic Transition | π → π* | Corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. chemicalbook.com |

Laser-Induced Fluorescence (LIF) spectroscopy is a high-resolution technique used to probe the electronic structure of molecules in the gas phase. Studies on jet-cooled 2-ethylhexyl-4-methoxycinnamate (a common variant and often the specific compound referred to) have utilized LIF to investigate its electronic and geometrical properties. LIF spectroscopy of this compound provides a well-resolved vibronic structure of the S₁-S₀ transition (the transition from the first excited singlet state to the ground electronic state). rsc.orgwiley-vch.de This detailed spectral information is crucial for understanding the molecule's behavior upon absorbing UV radiation and the subsequent energy dissipation pathways. rsc.orgwiley-vch.de

UV-UV Hole-Burning (HB) spectroscopy is a sophisticated technique that complements LIF by allowing the separation of spectra from different isomers or conformers present in a sample. For 2-ethylhexyl-4-methoxycinnamate, UV-UV HB spectroscopy, combined with density functional theory (DFT) calculations, has revealed the presence of syn and anti isomers in the gas phase. rsc.orgwiley-vch.de These conformers are distinguished by the orientation of the methoxy (-OCH₃) group relative to the rest of the molecule. rsc.orgwiley-vch.de This ability to differentiate between conformers is vital for a precise understanding of the molecule's photophysical properties and its efficiency as a UV filter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound shows distinct signals corresponding to the protons in the aromatic ring, the vinylic group, and the 2-ethylhexyl ester chain.

The two vinylic protons of the trans-cinnamate group appear as distinct doublets due to coupling with each other. The proton alpha to the carbonyl group typically resonates further downfield than the proton beta to the carbonyl. A large coupling constant (J), typically around 16.0 Hz, is characteristic of the trans (E) configuration of the double bond. rsc.org

The protons of the 2-ethylhexyl group exhibit a complex pattern. The CH₂ group attached to the ester oxygen appears as a doublet. The CH proton at the branch point is a multiplet, and the various methylene (B1212753) (CH₂) and methyl (CH₃) groups in the chain have characteristic chemical shifts and multiplicities.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Based on data for structurally similar compounds like ethyl trans-4-methoxycinnamate rsc.org)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~7.65 | Doublet (d) | 1H | Vinylic proton (Ar-CH=) |

| ~7.50 | Multiplet (m) | 2H | Aromatic protons (ortho to -CH=CH) |

| ~7.38 | Multiplet (m) | 3H | Aromatic protons (meta and para) |

| ~6.40 | Doublet (d) | 1H | Vinylic proton (=CH-COO) |

| ~4.10 | Doublet (d) | 2H | -O-CH₂-CH |

| ~1.65 | Multiplet (m) | 1H | -O-CH₂-CH- |

| ~1.35 | Multiplet (m) | 8H | -(CH₂)₄- |

| ~0.90 | Multiplet (m) | 6H | Two terminal -CH₃ groups |

Carbon-13 (13C) NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. For this compound, the 13C NMR spectrum provides distinct signals for each of the 17 carbon atoms in its structure, reflecting their unique chemical environments. The spectrum can be divided into four main regions: the carbonyl carbon of the ester group, the aromatic and olefinic carbons, the oxygen-bound carbons of the ester linkage, and the aliphatic carbons of the 2-ethylhexyl chain.

The single carbonyl carbon appears significantly downfield, typically in the 165-170 ppm range, due to the deshielding effect of the double-bonded oxygen atom. The eight carbons of the phenyl ring and the two olefinic carbons of the cinnamate backbone resonate in the intermediate region of approximately 115-145 ppm. The specific shifts within this range depend on their position relative to the electron-withdrawing propenoate group. The carbon atom of the ethylhexyl group directly attached to the ester oxygen (C-O) is also deshielded and appears in the 60-70 ppm range. The remaining aliphatic carbons of the branched alkyl chain are shielded and resonate upfield, typically between 10 and 40 ppm.

While specific, peer-reviewed spectral data for this compound is not extensively published, the expected chemical shifts can be estimated based on established correlation tables and computational models.

| Carbon Atom Assignment | Estimated 13C Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | ~167 | Ester carbonyl carbon, highly deshielded. |

| Olefinic (Ar-CH=) | ~144 | Alpha-carbon to the phenyl ring. |

| Aromatic (Quaternary) | ~134 | Carbon of the phenyl ring attached to the vinyl group. |

| Aromatic (CH) | ~128-130 | Ortho, meta, and para carbons of the phenyl ring. |

| Olefinic (=CH-COO) | ~118 | Beta-carbon to the phenyl ring. |

| Alkoxy (O-CH2) | ~65 | Methylene carbon of the ethylhexyl group attached to oxygen. |

| Aliphatic (CH-branch) | ~39 | Methine carbon at the branch point of the ethylhexyl group. |

| Aliphatic (CH2) | ~11-30 | Methylene carbons within the ethylhexyl chain. |

| Aliphatic (CH3) | ~11-14 | Methyl carbons of the ethylhexyl group. |

Mass Spectrometry (MS) Characterization

Mass spectrometry is used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound (molar mass: 260.4 g/mol ) would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 260.

The fragmentation of the molecular ion is dictated by the functional groups present, primarily the aromatic ring and the ester linkage. Key fragmentation pathways for aromatic esters involve cleavages adjacent to the carbonyl group and within the alkyl chain. A prominent fragmentation pathway would be the alpha cleavage leading to the loss of the 2-ethylhexyloxy radical (•OCH₂CH(C₂H₅)C₄H₉), resulting in a stable cinnamoyl cation. Another significant cleavage involves the loss of the entire 2-ethylhexyl alkyl radical, followed by rearrangement.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 260 | [C17H24O2]⁺ | Molecular Ion (M⁺) |

| 147 | [C9H7O]⁺ | Loss of the 2-ethylhexyl group (•C8H17) |

| 131 | [C9H7O]⁺ | Loss of the 2-ethylhexyloxy radical (•OC8H17), forming the stable cinnamoyl cation. This is often a base peak for aromatic esters. |

| 103 | [C8H7]⁺ | Loss of CO from the m/z 131 fragment. |

| 77 | [C6H5]⁺ | Loss of C2H2 from the m/z 103 fragment, forming the phenyl cation. |

Computational Chemistry and Quantum Mechanical Studies

Theoretical and computational methods provide profound insights into the electronic structure, stability, and spectroscopic properties of molecules. While research on this compound itself is limited, extensive computational studies have been performed on the structurally similar and commercially significant UV filter, 2-ethylhexyl 4-methoxycinnamate (EHMC or Octinoxate). The methodologies employed in these studies are directly applicable and illustrative of the approaches used to characterize this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometric parameters of molecules. For molecules like cinnamates, DFT is particularly useful for determining the relative stability of different isomers, such as the geometric (E) and (Z) isomers.

Studies on the related compound EHMC, using the B3LYP density functional with extended basis sets, have shown that the (E)-isomer is more stable than the (Z)-isomer by approximately 20 kJ mol⁻¹ in both the gas phase and in aqueous solution. These calculations are crucial for understanding the ground-state conformational landscape and the energetic driving forces behind isomerization processes. Similar DFT calculations on this compound would allow for the precise determination of its lowest energy conformation, bond lengths, bond angles, and electronic properties like charge distribution.

Post-Hartree-Fock (Post-HF) Methods (e.g., MP2, CASSCF, MS-CASPT2)

Post-Hartree-Fock methods are a class of high-accuracy ab initio calculations that improve upon the Hartree-Fock method by more explicitly including electron correlation. These methods are computationally more demanding than DFT but can provide benchmark-quality results, especially for systems where dispersion forces are important.

A significant study on EHMC employed high-level post-Hartree-Fock approaches, including Møller–Plesset perturbation theory (MP2) and coupled-cluster theory [CCSD and CCSD(t)], to re-examine the stability of its isomers. In contrast to DFT predictions, these more rigorous calculations revealed that the (E)-trans and (Z)-cis forms of the gas-phase EHMC molecule have comparable stability. The subtle stabilization of the (Z)-isomer was attributed to intramolecular dispersion interactions that favor a more compact, folded structure, an effect not fully captured by the standard DFT functionals used in earlier studies. This highlights the critical role of advanced, correlated wavefunction methods in accurately describing the energetics of flexible molecules like cinnamates.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for studying the excited states of molecules and simulating their UV-Vis absorption spectra. For a compound like this compound, which has applications based on its interaction with UV light, TD-DFT is an indispensable tool.

By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption maximum (λmax) and the intensity of electronic transitions. Research on various cinnamate derivatives has utilized TD-DFT to understand their UV-filtering properties, correlating the calculated spectra with experimental data and identifying the key π→π* transitions responsible for UVB absorption. Applying TD-DFT to this compound would enable a theoretical prediction of its UV absorption spectrum and provide insight into its photoprotective capabilities.

Symmetry-Adapted Cluster Configuration Interaction (SAC-CI) Method

The Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) method is a highly accurate quantum chemical approach based on coupled-cluster theory for calculating the electronic states of molecules. It is renowned for providing a balanced and precise description of various types of electronic states, including ground, excited, ionized, and electron-attached states.

The SAC-CI method has been successfully applied to investigate the absorption and emission spectra of UVB-blocking methoxy-substituted cinnamates, demonstrating its utility for this class of compounds. An application of the SAC-CI method to this compound would yield benchmark-quality data on its excited states. This would allow for a detailed and reliable characterization of its photophysical properties, including the precise energies of excited states and the nature of transitions, offering a deeper understanding of its behavior upon absorption of UV radiation.

Analysis of Molecular Structure and Energetic Stability (e.g., Isomers, Charge Delocalization, Nucleus Independent Chemical Shifts)

The molecular structure of this compound, and its widely studied derivative 2-Ethylhexyl-4-methoxycinnamate (EHMC or Octinoxate), allows for the existence of several isomers that significantly influence its energetic stability and photochemical behavior. nih.govacs.orgnih.gov The most prominent of these are the geometric E/Z (or trans/cis) isomers, which arise from the restricted rotation around the C=C double bond of the cinnamate moiety. researchgate.netnih.gov The trans isomer is generally considered the more stable and is the predominant form in commercial preparations. researchgate.net However, upon exposure to UV radiation, it can undergo photoisomerization to the cis form. researchgate.netwikipedia.org

Theoretical calculations have provided deeper insights into the relative stabilities of these isomers. While density functional theory (DFT) based approaches often predict the trans structures to be more energetically favored, higher-level post-Hartree-Fock calculations on EHMC suggest that in the gas phase, the cis and trans forms have comparable stability. researchgate.net The subtle stabilization of the cis isomer is attributed to intramolecular dispersion interactions, which lead to a more compact, folded structure. researchgate.net

Beyond the fundamental cis/trans isomerism, further conformational complexity exists. In the case of EHMC, the orientation of the methoxy (–OCH₃) group relative to the ethylhexyl chain gives rise to syn and anti conformers. acs.orgnih.govresearchgate.net These conformers have been identified and distinguished using techniques such as UV-UV hole-burning (HB) spectroscopy combined with DFT calculations. acs.orgnih.govresearchgate.net The presence of the flexible 2-ethylhexyl aliphatic chain also introduces a dense manifold of overlapping conformational states, which can complicate the resolution of vibrational spectra. acs.org

The energetic landscape of these isomers is critical to the compound's function. The extended conjugated π-system, encompassing the phenyl ring, the C=C double bond, and the carbonyl group (C=O), is responsible for the molecule's ability to absorb UV radiation. researchgate.net This absorption promotes the molecule to an excited electronic state, initiating the photophysical processes discussed in the following section. While specific studies on charge delocalization and Nucleus Independent Chemical Shifts (NICS) for this compound are not extensively detailed in the reviewed literature, the inherent properties of the conjugated system imply significant delocalization of π-electrons across the chromophore, a key feature for its UV-absorbing capabilities.

Table 1: Comparative Stability and Characteristics of 2-Ethylhexyl-4-methoxycinnamate Isomers

| Isomer Type | Specific Isomers | Relative Stability Notes | Experimental Evidence | Reference |

|---|---|---|---|---|

| Geometric | trans (E) | Commonly considered the most stable isomer in ground state; predominant form in products. | HPLC, UV Spectroscopy | researchgate.net |

| Geometric | cis (Z) | Formed upon UV irradiation. Theoretical studies suggest comparable stability to trans in the gas phase due to intramolecular dispersion forces. | HPLC, UV Spectroscopy | researchgate.net |

| Conformational | syn | Relates to the orientation of the methoxy group. Identified in jet-cooled spectroscopic studies. | UV-UV hole-burning spectroscopy, DFT calculations | acs.orgresearchgate.net |

| Conformational | anti | Relates to the orientation of the methoxy group. Identified in jet-cooled spectroscopic studies. | UV-UV hole-burning spectroscopy, DFT calculations | acs.orgresearchgate.net |

Modeling of Excited State Properties and Non-Radiative Decay Mechanisms

The photoprotective efficacy of this compound and its derivatives is fundamentally governed by the dynamics of their electronically excited states and the efficiency of their non-radiative decay (NRD) pathways, which allow for the dissipation of harmful UV energy as heat. researchgate.netresearchgate.netnih.gov Upon absorption of a UVB photon, the molecule is promoted from its ground state (S₀) to the first excited singlet state, S₁ (¹ππ*). researchgate.netacs.orgresearchgate.net This state is characterized by a π-electron transition within the conjugated system of the chromophore.

Theoretical and experimental studies, particularly on the model compound 2-ethylhexyl-4-methoxycinnamate (EHMC), have elucidated a complex, multi-step NRD mechanism. acs.orgresearchgate.net Contrary to a simple direct return to the ground state, the initially populated "bright" S₁ (¹ππ) state often decays via internal conversion (IC) to a nearby "dark" electronically excited state of ¹nπ character. researchgate.netacs.orgresearchgate.net This ¹nπ* state, involving an electron localized on the carbonyl oxygen, serves as a crucial intermediate, acting as a bottleneck that impedes immediate energy dissipation. acs.org The rate constant for this initial decay from the S₁ state is extremely rapid, estimated to be in the range of 10¹⁰–10¹¹ s⁻¹. acs.orgnih.govresearchgate.net

From the ¹nπ* state, the decay cascade continues. A key pathway involves intersystem crossing (ISC) to a transient triplet state, identified as T₁ (³ππ*). acs.orgnih.govresearchgate.net For EHMC, this triplet state has been experimentally determined to have an energy of approximately 18,400 cm⁻¹ above the ground state and a lifetime of about 20 nanoseconds. acs.orgnih.govresearchgate.net The molecule then ultimately relaxes from this triplet state back to the ground state (S₀), often resulting in the formation of the cis isomer. acs.orgresearchgate.net

This entire process can be summarized as a sequential decay mechanism: S₁ (trans, ¹ππ) → ¹nπ → T₁ (³ππ*) → S₀ (cis). acs.orgnih.govresearchgate.net This efficient NRD cascade, dominated by trans → cis isomerization, is the primary mechanism by which the molecule converts UV energy into thermal energy. researchgate.netresearchgate.net For other cinnamate derivatives, alternative decay routes, such as direct twisting around the C=C double bond on the S₁ potential energy surface leading to a conical intersection with the ground state, have also been proposed as a competing deactivation channel. researchgate.netnih.gov The specific substituents on the phenyl ring can influence which NRD pathway is dominant. researchgate.netnih.gov

Table 2: Key Excited State Properties and Decay Parameters for 2-Ethylhexyl-4-methoxycinnamate (EHMC)

| Parameter | State/Process | Value / Description | Reference |

|---|---|---|---|

| Initially Excited State | S₁ | ¹ππ* character | researchgate.netacs.org |

| Intermediate State | - | ¹nπ* ("dark state") | researchgate.netacs.org |

| Transient State | T₁ | ³ππ* character | acs.orgresearchgate.net |

| S₁ State Decay Rate Constant | S₁ → ¹nπ* Internal Conversion | ~10¹⁰ – 10¹¹ s⁻¹ | acs.orgresearchgate.net |

| T₁ State Energy | Relative to S₀ | 18,400 cm⁻¹ | acs.orgresearchgate.net |

| T₁ State Lifetime | - | ~20 ns | acs.orgresearchgate.net |

| Primary NRD Mechanism | Overall Pathway | S₁ (trans, ¹ππ) → ¹nπ → T₁ (³ππ) → S₀ (cis*) | acs.orgnih.govresearchgate.net |

Photochemistry and Degradation Mechanisms of 2 Ethylhexyl Cinnamate

Photoisomerization Processes

Photoisomerization is a dominant photochemical response of 2-Ethylhexyl cinnamate (B1238496) in solution. rsc.org This process involves the conversion between its geometric isomers, primarily the trans (E) and cis (Z) forms, upon absorption of UV radiation.

The most stable and commercially used form of 2-Ethylhexyl cinnamate is the trans isomer. researchgate.net Upon exposure to sunlight, the primary photochemical reaction is the isomerization from the trans to the cis form. nih.govresearchgate.net This conversion is a significant pathway for the dissipation of absorbed UV energy. researchgate.net

This isomerization leads to a notable decrease in the compound's ability to absorb UVB radiation. The trans isomer has a maximum absorption wavelength (λmax) of approximately 311 nm with a molar extinction coefficient of 23,300 mol⁻¹ cm⁻¹. Following photoisomerization, the resulting cis isomer exhibits a lower absorption capacity, with a λmax shifted to around 301 nm and a molar extinction coefficient reduced to 12,600 mol⁻¹ cm⁻¹. researchgate.net The process eventually reaches a photostationary state, an equilibrium between the two isomers. rsc.org Studies have reported varying degrees of absorption loss at this state, ranging from 30-40% up to a potential 90% depending on the experimental conditions. rsc.orgnih.gov

| Isomer | Maximum Absorption Wavelength (λmax) | Molar Extinction Coefficient (ε) |

|---|---|---|

| trans-2-Ethylhexyl cinnamate | 311 nm | 23,300 mol⁻¹ cm⁻¹ |

| cis-2-Ethylhexyl cinnamate | 301 nm | 12,600 mol⁻¹ cm⁻¹ |

The surrounding medium significantly influences the photoisomerization process. The ratio of trans and cis isomers at the photostationary state is dependent on the solvent. rsc.org Research indicates that the rate of the photoreaction increases as the polarity of the oil phase decreases. nih.govrsc.org This is because the molar fraction of the more strongly absorbing trans-isomer is higher in less polar environments, leading to greater photon absorption. nih.govrsc.org

Conversely, a high polarity of the oil phase is considered advantageous for the photostability of this compound. nih.govrsc.org Studies on the recovery of the trans-isomer after irradiation in different solvents demonstrate this dependency. For instance, analysis in dioxane, ethyl acetate (B1210297), and THF showed similar recovery percentages, while in water, the recovery was significantly lower, indicating structural degradation of the UV filter. researchgate.net

| Solvent | Recovery of trans-isomer | Total Recovery (trans + cis) |

|---|---|---|

| Dioxane | 41.5% | ~100% |

| Ethyl Acetate | 43.5% | ~100% |

| THF (Tetrahydrofuran) | 40.6% | ~100% |

| Water | Data not available | 71.7% |

Direct Photolysis Mechanisms

Direct photolysis, where the molecule absorbs light energy leading to bond cleavage, is a key degradation pathway for this compound in sunlit surface waters. nih.gov This process leads to the formation of various smaller molecules known as photoproducts.

Upon UV irradiation, this compound can fragment into several photoproducts. rsc.org The most commonly identified products from this degradation are 2-ethylhexyl alcohol and 4-methoxybenzaldehyde (B44291). nih.govresearchgate.net Gas-phase laser photodissociation studies have further characterized the fragmentation patterns, identifying major photofragments corresponding to protonated 4-methoxycinnamic acid (m/z 179) and cationic 4-methoxycinnamaldehyde (B120730) (m/z 161). nih.gov These products are formed through the cleavage of the ester group. nih.govdntb.gov.ua Other detected transformation products include hydroxylated derivatives. nih.gov

In addition to fragmentation, this compound can undergo [2+2]-cycloaddition reactions, a process where two molecules react to form a four-membered ring. nih.govrsc.org This dimerization is a result of direct photolysis, particularly in aqueous solutions and thin films, and leads to the formation of cyclobutane (B1203170) derivatives. rsc.orgacs.org The kinetics of this photoreaction often follow a second-order rate law. nih.govrsc.org The resulting photodimers, such as those with truxillic and truxinic acid structures, are less effective at absorbing UVB radiation. rsc.org

Degradation in the Presence of Reactive Species

The degradation of this compound can be accelerated in the presence of various reactive chemical species, such as those found in treated water or generated through photochemical processes in the environment. researchgate.netwikipedia.org Studies have shown that oxidizing agents like sodium hypochlorite (B82951), hydrogen peroxide, and ozone can degrade the compound, especially when combined with UV radiation. researchgate.net

Ozonation in the presence of UV radiation has been identified as a particularly effective method for its degradation. researchgate.net When exposed to common oxidizing and chlorinating systems (e.g., H₂O₂/UV, H₂O₂/HCl/UV), this compound degrades to form products such as chloro-substituted 4-methoxycinnamic acid, 4-methoxybenzaldehyde, and 4-methoxyphenol (B1676288). researchgate.net In chlorinated environments like swimming pools, reactions with hypochlorite can produce various chlorine-substituted intermediates. wikipedia.org In natural waters, while direct photolysis is the main degradation route, reactions with photochemically produced reactive species like triplet chromophoric dissolved organic matter ((3)CDOM*) can act as a secondary degradation pathway. nih.gov The reaction with hydroxyl radicals, however, is generally considered to be a negligible route for its environmental attenuation. nih.gov

Oxidative Degradation (e.g., Hydrogen Peroxide, Ozone)

The degradation of this compound can be initiated by common oxidizing agents found in water treatment processes, such as hydrogen peroxide (H₂O₂) and ozone (O₃). Studies show that in the absence of UV radiation, the degradation of E-2-Ethylhexyl cinnamate over three hours is approximately 20% in the presence of hydrogen peroxide and 35% with ozone.

When this compound reacts with hydrogen peroxide, the process is relatively slow. The primary identified reaction product is its isomer, Z-2-Ethylhexyl cinnamate. The introduction of UV radiation significantly accelerates this degradation.

Ozonation is a more effective method for degrading this compound compared to hydrogen peroxide alone. The process yields by-products such as 2-propyl-1-pentanol (B1345608) and 4-methoxybenzaldehyde, in addition to the Z-isomer. The efficiency of ozonation is also substantially increased when combined with UV radiation.

Table 1: Degradation of E-2-Ethylhexyl cinnamate by Oxidizing Agents (3-hour reaction, without UV)

| Oxidizing Agent | Degradation Percentage | Identified By-products |

|---|---|---|

| Hydrogen Peroxide | 20% | Z-2-Ethylhexyl cinnamate |

| Ozone | 35% | Z-2-Ethylhexyl cinnamate, 2-propyl-1-pentanol, 4-methoxybenzaldehyde |

Data sourced from Journal of Ecological Engineering.

Chlorination Reactions (e.g., Sodium Hypochlorite)

Chlorination, a standard method for water disinfection, leads to significant degradation of this compound. The reaction with sodium hypochlorite (NaOCl), which forms hypochlorous acid (HOCl) in water, is particularly effective. This process, however, results in the formation of numerous chloroorganic products, which can contribute to secondary water contamination.

The reaction between this compound and HOCl primarily involves an electrophilic attack on the C=C double bond, which is more favorable than chlorination of the phenyl ring. This leads to the cleavage of the C=C bridge and the formation of several chlorinated breakdown products.

Gas chromatography-mass spectrometry (GC-MS) analysis has identified several degradation products from this reaction.

Table 2: Chlorinated Breakdown Products of this compound from Reaction with Sodium Hypochlorite

| Compound Name | Chemical Formula |

|---|---|

| 2-ethylhexyl chloroacetate | C₁₀H₁₉ClO₂ |

| 1-chloro-4-methoxybenzene | C₇H₇ClO |

| 1,3-dichloro-2-methoxybenzene | C₇H₆Cl₂O |

| 3-chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ |

Data sourced from Environmental Science and Pollution Research International.

Studies have followed the reaction kinetics, showing that under specific experimental conditions, this compound reacts with chlorine following pseudo-first-order kinetics, with a half-life of approximately 73 minutes. The transformation leads to mono- and dichloro-substituted compounds resulting from the substitution on the benzene (B151609) ring. Interestingly, when the reaction is conducted in the presence of UV radiation (EHMC/HOCl/UV), fewer breakdown products are formed compared to the reaction without UV light.

Role of Reactive Oxygen Species (ROS) and Chlorine Species

The degradation of this compound in aquatic environments is mediated by various reactive species. Hypochlorous acid (HOCl), formed from sodium hypochlorite, is a potent agent that exhibits both high chlorinating and oxidizing activity and is classified as both a reactive oxygen and chlorine species. The pollutants formed from the reaction of dissolved organic matter with chlorine disinfectants are known as halogenated disinfection by-products (HDBPs).

In photodegradation processes involving oxidizing and chlorinating systems like H₂O₂ and H₂O₂/HCl under UV light, reactive oxygen and chlorine species are generated. These species are responsible for the transformation of this compound into various by-products. Experimental studies have identified chloro-substituted 4-methoxycinnamic acid, 4-methoxybenzaldehyde, and 4-methoxyphenol among the degradation products. The degradation is primarily photochemical and radical in nature, as the reaction proceeds very slowly without UV irradiation.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are highly effective methods for the degradation of organic pollutants like this compound. These processes are characterized by the generation of highly reactive and non-selective radicals, primarily hydroxyl radicals (•OH), which can mineralize complex organic compounds.

UV/Hydrogen Peroxide Systems

The combination of UV radiation with hydrogen peroxide (UV/H₂O₂) is a widely used AOP. While this compound is not effectively removed by UV radiation or H₂O₂ alone, the combined UV/H₂O₂ process proves to be highly effective. UV light facilitates the photolysis of hydrogen peroxide, generating hydroxyl radicals (•OH) that are potent oxidizing agents.

In the UV/H₂O₂ system, the degradation of E-2-Ethylhexyl cinnamate is significantly accelerated compared to using H₂O₂ alone. After 1.5 hours of treatment, a loss of approximately 60% of the sunscreen was observed, and after 3 hours, it was almost completely degraded. The identified reaction products in this system include 2-ethylhexyl alcohol, 4-methoxybenzaldehyde, and the Z-EHMC isomer.

UV/Persulfate Systems

UV/Persulfate (UV/PMS) systems represent another effective AOP for the degradation of UV filters. The activation of persulfate by UV light generates sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidants. Research on a mixture of organic UV filters, including 2-Ethylhexyl-4-methoxycinnamate, found that the UV/PMS system was highly effective. The degradation in this system was primarily driven by sulfate radicals, which accounted for approximately 68% of the degradation, while hydroxyl radicals contributed about 32%.

Synergistic Effects in Combined AOPs

Combining different AOPs can lead to synergistic effects, enhancing the degradation efficiency of pollutants. For instance, in the degradation of a mixture of UV filters, the UV/H₂O₂/PMS system showed that both sulfate and hydroxyl radicals contributed almost equally to the degradation process.

The combination of ozonation with UV radiation is another example of a synergistic AOP. For this compound, the O₃/UV system was found to be the most effective degradation method among several tested oxidation processes. Photodegradation in this system was complete in just 50 minutes and generated a smaller amount of by-products compared to other methods like chlorination. This enhanced efficiency is due to the increased production of hydroxyl radicals from ozone decomposition under UV light.

Table 3: Comparison of AOPs for E-2-Ethylhexyl cinnamate Degradation

| AOP System | Time for Complete Degradation | Key Reactive Species |

|---|---|---|

| UV/H₂O₂ | ~3 hours | •OH |

| UV/O₃ | 50 minutes | •OH, O₃ |

| UV/PMS | Not specified | SO₄•⁻, •OH |

Data compiled from Journal of Ecological Engineering and Water.

Environmental Fate and Transformation Pathways

Occurrence and Distribution in Aquatic Environments

Due to its extensive use, 2-Ethylhexyl cinnamate (B1238496) has been detected in various aquatic environments globally, including surface waters, wastewater, and sediments. nih.govnih.gov Incomplete removal during wastewater treatment is a significant pathway for its introduction into natural water systems. d-nb.info

2-Ethylhexyl cinnamate has been identified as a contaminant in freshwater bodies such as rivers and lakes, with concentrations typically found at the nanogram per liter (ng/L) to microgram per liter (µg/L) level. d-nb.info For example, the compound was detected in Germany's lake sediments at concentrations ranging from 14 to 34 ng/g dry weight (d.w.). researchgate.net Studies have also reported its presence in river systems, such as the Nanjing Qinhuai River in China. researchgate.net The ubiquitous nature of this compound in freshwater highlights its persistence and mobility from sources of contamination.

Table 1: Reported Concentrations of this compound in Freshwater Systems

| Environment | Location | Concentration Range | Reference |

| Lake Sediments | Germany | 14 - 34 ng/g d.w. | researchgate.net |

| River Sediments | Japan (Ariake Sea surrounding rivers) | up to 2400 ng/g d.w. | researchgate.net |

| Rivers | General | ng/L to µg/L levels | d-nb.info |

The presence of this compound in marine and coastal ecosystems is a subject of increasing scientific focus. nih.gov Its detection in marine sediments confirms its transport and deposition in these environments. nih.gov In a study of the eastern Mediterranean coast, which is subjected to untreated wastewater discharges, this compound was found frequently in coastal sediments, with levels reaching as high as 128 ng/g d.w. researchgate.net A temporal trend was noted, with higher sediment concentrations observed during the dry seasons (August and October), suggesting that background contamination from river inputs may be exacerbated by other factors. researchgate.net

Wastewater treatment plants (WWTPs) are a primary conduit for this compound entering the aquatic environment. researchgate.net Due to its lipophilic (fat-loving) nature, the compound has a strong tendency to partition from the aqueous phase to the solid phase during treatment. d-nb.info This results in its accumulation in sewage sludge. d-nb.info Studies have shown that the elimination of this compound from wastewater occurs mainly through its adsorption to sludge. d-nb.info Despite this, it is often incompletely removed, leading to its presence in treated effluents that are discharged into receiving waters. researchgate.netd-nb.info

Bioaccumulation and Partitioning in Environmental Compartments

The physicochemical properties of this compound, particularly its high lipophilicity, govern its tendency to accumulate in living organisms and partition to solid environmental matrices like sediment and sludge. d-nb.info

This compound has been shown to bioaccumulate in a variety of aquatic organisms. nih.govnih.govresearchgate.net Its presence has been documented in species including fish, invertebrates, and marine mammals. semanticscholar.orgnih.gov Research indicates that the compound can also biomagnify, meaning its concentration increases at successively higher levels in the food chain. semanticscholar.orgnih.gov

A study using rainbow trout (Oncorhynchus mykiss) determined whole-body bioconcentration factor (BCF) values of 433 and 174 at exposure concentrations of 70 µg/L and 700 µg/L, respectively. echemi.com According to standard classification schemes, these BCF values suggest a high potential for bioconcentration in aquatic organisms. echemi.com Another study investigating its uptake in zebrafish (Danio rerio) further confirmed its potential for bioaccumulation. nih.gov

Table 2: Bioaccumulation Data for this compound in Aquatic Organisms

| Organism | Parameter | Value | Exposure Concentration | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | BCF | 433 | 70 µg/L | echemi.com |

| Rainbow Trout (Oncorhynchus mykiss) | BCF | 174 | 700 µg/L | echemi.com |

The partitioning behavior of this compound strongly favors adsorption to solid materials. d-nb.info Its high lipophilicity and poor biodegradability contribute to its tendency to bind to sewage sludge during wastewater treatment. d-nb.info The concentration of the UV filter in sludge has been observed to increase with both the dose of activated sludge and the duration of the treatment process. d-nb.info

In natural aquatic systems, the compound readily adsorbs to sediments. nih.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound is estimated to be 8,600, which indicates that it is expected to be immobile and partition readily into soil and sediment. echemi.com This strong adsorption to suspended solids and sediment can attenuate its volatilization from water surfaces. echemi.com Studies on river sediments have demonstrated the biodegradability of this compound, with a calculated half-life of 3.49 days in a microbial system, which is significantly shorter than its half-life of 7.55 days in a sterile system, indicating that microbial action contributes to its degradation in sediments. nih.gov

Biodegradation Studies

Biodegradation is a key process influencing the fate of this compound in the environment. Studies have focused on its degradation by microbial communities in various environmental compartments, particularly in river sediments and wastewater treatment systems.

Research has demonstrated that microbial activity significantly accelerates the degradation of this compound in river sediments. In a controlled laboratory setting, the half-life of this compound in a microbial system was found to be 3.49 days, which is substantially shorter than the 7.55-day half-life observed in a sterile system. researchgate.net This highlights the crucial role of microorganisms in the natural attenuation of this compound in riverine environments.

The microbial degradation of this compound leads to the formation of various byproducts. In studies conducted on river sediments, two potential degradation products have been identified: 4-mercaptobenzoic acid and 3-methoxyphenol. researchgate.net In the context of wastewater treatment utilizing activated sludge, other transformation products have been observed, namely 2-ethylhexyl alcohol and the Z-isomer of this compound. tandfonline.com

Table 1: Identified Microbial Degradation Products of this compound

| Degradation Product | Environmental Matrix |

|---|---|

| 4-mercaptobenzoic acid | River Sediment |

| 3-methoxyphenol | River Sediment |

| 2-ethylhexyl alcohol | Activated Sludge |

| Z-2-Ethylhexyl cinnamate | Activated Sludge |

The presence and biodegradation of this compound can influence the composition and diversity of microbial communities in river sediments. High-throughput 16s and 18s rRNA gene sequencing has revealed that Proteobacteria are the dominant bacterial phylum in these sediments, followed by Chloroflexi, Acidobacteria, Bacteroidetes, and Nitrospirae. researchgate.net Among fungi, uncultured Eukaryota were found to be dominant. researchgate.net Correlation analyses have further indicated that two specific bacterial genera, Anaerolineaceae_uncultured and Burkholderiaceae_uncultured, are significantly correlated with the biodegradation of this compound, suggesting their key role in this process. researchgate.net

Table 2: Dominant Microbial Phyla in River Sediments with this compound

| Kingdom | Phylum |

|---|---|

| Bacteria | Proteobacteria |

| Bacteria | Chloroflexi |

| Bacteria | Acidobacteria |

| Bacteria | Bacteroidetes |

| Bacteria | Nitrospirae |

| Fungi | Eukaryota_uncultured |

In wastewater treatment plants, activated sludge plays a significant role in the removal of this compound from the aqueous phase. Due to its lipophilic nature, the compound tends to accumulate in the sludge. tandfonline.com The primary mechanism for its removal from wastewater is through adsorption onto the sludge particles. tandfonline.com The concentration of this compound in the sludge increases with a higher dose of activated sludge and longer contact time. tandfonline.com While present in the sludge, the compound can undergo transformation, leading to the formation of products such as 2-ethylhexyl alcohol and its Z-isomer. tandfonline.com Studies have shown that after 32 hours of treatment with a 10% share of activated sludge, the concentration of this compound decreased by 50%. tandfonline.com

Environmental Transformation Products (TPs)

Beyond microbial degradation, this compound can be transformed in the environment through other processes, such as photolysis, leading to a variety of transformation products (TPs).

Exposure to ultraviolet (UV) light can induce the photolysis of this compound in aqueous solutions. This process leads to the formation of several oxidized and hydroxylated isomers of the parent compound. These photo-transformation products are a result of the compound's interaction with light, leading to chemical changes in its structure. The identification of these isomers is a critical step in understanding the complete environmental fate of this compound, as the transformation products may have different properties and environmental impacts than the original compound.

Formation of Chlorinated Breakdown Products

This compound (EHMC), a common UV filter, can undergo significant transformation during water disinfection processes that utilize chlorine. The reaction between EHMC and sodium hypochlorite (B82951) (NaOCl), which forms hypochlorous acid (HOCl) in water, results in the creation of various chlorinated breakdown products. nih.gov These reactions are a concern as the resulting compounds may have different and potentially greater toxicity than the parent molecule. sciencedaily.com

The transformation can occur through two primary mechanisms: electrophilic substitution on the aromatic ring and addition to the unsaturated C=C bond. nih.gov Research using gas chromatography–mass spectrometry (GC-MS) has identified several chlorinated by-products. nih.govresearchgate.net Studies indicate that an electrophilic attack by HOCl on the C=C bridge is a highly favorable initial step in the degradation pathway of EHMC. nih.govresearchgate.net

The chemical transformation in chlorinated water can lead to mono- and dichloro-substituted compounds where hydrogen atoms on the benzene (B151609) ring are replaced by chlorine. researchgate.net More extensive reactions can lead to the cleavage of the C=C bridge, forming a range of smaller chlorinated molecules. nih.govresearchgate.net The specific products and the rate of reaction are influenced by factors including pH, temperature, chlorine concentration, and the presence of dissolved organic matter. researchgate.net

Key chlorinated breakdown products identified in laboratory studies are detailed below.

Table 1: Identified Chlorinated Breakdown Products of this compound

| Product Category | Compound Name |

|---|---|

| C=C Bridge Cleavage Products | 2-ethylhexyl chloroacetate |

| C=C Bridge Cleavage Products | 1-chloro-4-methoxybenzene |

| C=C Bridge Cleavage Products | 1,3-dichloro-2-methoxybenzene |

| C=C Bridge Cleavage Products | 3-chloro-4-methoxybenzaldehyde |

| Aromatic Substitution Products | Mono-substituted chlorinated EHMC |

| Aromatic Substitution Products | Di-substituted chlorinated EHMC |

Persistence (POV) and Long-Range Transport Potential (LRTP) Modeling

Modeling studies have been conducted to estimate these values for this compound. The results suggest a relatively low persistence and a limited potential for long-range transport. researchgate.net The LRTP is quantified using indicators such as the characteristic travel distance (CTD), which is the distance at which the concentration has dropped to 37% of its initial value, and transfer efficiency (TE), which describes the flux of the chemical into a target region from a source region. researchgate.net

Despite the low modeled LRTP, which suggests contamination is likely from local or regional sources, EHMC has been detected in remote locations such as Antarctic surface snow. researchgate.net This indicates that while standard models predict limited transport, other mechanisms may contribute to its presence in pristine environments. The calculated POV and LRTP values for EHMC are summarized in the table below.

Source: researchgate.net

Ecotoxicological Investigations of 2 Ethylhexyl Cinnamate and Its Transformation Products

Effects on Aquatic Organisms

2-Ethylhexyl cinnamate (B1238496) (EHMC), a widely used UV filter, has been detected in various aquatic environments, raising concerns about its potential impact on non-target organisms. nih.govnih.gov Research into its ecotoxicological effects has revealed a range of impacts on aquatic life, from invertebrates to fish, affecting developmental processes, endocrine systems, and cellular health. nih.govresearchgate.netmdpi.com

Freshwater invertebrates are crucial components of aquatic ecosystems, and studies have focused on understanding their sensitivity to EHMC. The crustacean Daphnia magna is a standard model organism for ecotoxicological testing. Acute toxicity studies have shown that EHMC is toxic to D. magna, with reported 48-hour EC50 (Effective Concentration, 50%) values varying between studies. One study identified EHMC as the most toxic among several tested UV filters, with a low EC50 value, indicating high toxicity. nih.govscispace.com Another investigation reported a 48-hour EC50 of 2.73 µg/ml for EHMC in D. magna. researchgate.net

Chronic exposure to environmentally relevant concentrations of EHMC has been shown to have multigenerational effects. While no significant reproductive effects were observed in the first generation (F0) of D. magna exposed to low concentrations, the subsequent generation (F1) exhibited reproductive delays and a decreased rate of reproduction when exposed to 0.2 µg/L of EHMC. nih.gov This highlights the potential for long-term, subtle impacts on the life cycle and population dynamics of these invertebrates. nih.gov

| UV Filter | 48h EC50 (µg/ml) | Reference |

|---|---|---|

| EHMC | 2.73 | researchgate.net |

| Octocrylene | 3.18 | researchgate.net |

| Avobenzone | 1.95 | researchgate.net |

Studies on fish species have revealed that EHMC can induce a variety of adverse effects, particularly during early developmental stages. In zebrafish (Danio rerio) embryos, exposure to EHMC has been linked to significant developmental toxicity. mdpi.comnih.gov Observed effects include a reduction in somite count, a smaller head-trunk angle, delayed hatching, and decreased head size at various stages of development. nih.gov Furthermore, EHMC exposure led to abnormal motor behaviors, such as altered spontaneous movement and a decreased response to touch. nih.gov These behavioral deficits were consistent with observed structural changes, including inhibited axonal growth of primary motor neurons and subtle alterations in muscle fiber length. nih.gov

In rainbow trout (Oncorhynchus mykiss), subchronic dietary exposure to EHMC resulted in alterations of metabolism and antioxidant capacity. nih.gov While the exposure did not cause mortality or behavioral changes, it led to significant shifts in haematological and biochemical indices. nih.gov Specifically, increases in plasma glucose and lactate, along with decreases in albumin and total protein, were noted, indicating a stress response. nih.gov Histopathological examination revealed significant damage to the liver parenchyma at the highest tested concentrations. nih.gov

| Species | Developmental Stage | Observed Effects | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) | Embryo | Reduced somite count, delayed hatching, abnormal motor behavior, inhibited axonal growth. | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | Juvenile | Altered metabolism (glucose, lactate), weakened antioxidant capacity, liver damage. | nih.gov |

| Japanese Medaka (Oryzias latipes) | Multi-generational | Reduced fecundity, thyroid disruption in F0 and F1 generations. | researchgate.net |

EHMC is considered an endocrine-disrupting chemical (EDC), with studies demonstrating its ability to interfere with hormonal systems in fish. researchgate.netresearchgate.netresearchgate.net In zebrafish, EHMC exposure can produce both anti-estrogenic and androgenic effects. nih.gov This was evidenced by a significant decrease in estradiol (B170435) (E2) and vitellogenin (Vtg) levels, along with a downregulation of estrogen-related genes. nih.gov Conversely, testosterone (B1683101) (T) content and the expression of androgen-related genes increased. nih.gov

Long-term, two-generation exposure studies in Japanese medaka (Oryzias latipes) have also shown that EHMC can disrupt the thyroid system in both parent (F0) and offspring (F1) generations. researchgate.net A decrease in the levels of thyroid hormones (T3 and T4) was observed after prolonged exposure. researchgate.net Given the critical role of these hormones in growth, development, and reproduction, such disruptions could have significant consequences for fish populations. researchgate.netresearchgate.net The transformation products of EHMC may also contribute to endocrine disruption, with one study showing that 3,5-dichloro-2-hydroxyacetophenone induced complex estrogenic and androgenic effects in zebrafish. nih.gov

Exposure to EHMC can induce oxidative stress in aquatic organisms, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them. nih.govnih.gov In zebrafish, EHMC exposure has been shown to increase the production of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, while reducing levels of the antioxidant glutathione (B108866) (GSH). nih.govnih.gov Studies have also documented an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione reductase (GR) in zebrafish, suggesting an enzymatic response to combat oxidative damage. nih.gov

Similarly, in rainbow trout, subchronic exposure to EHMC weakened the fish's antioxidant capacity. nih.gov This was demonstrated by increased activity of glutathione peroxidase in the liver and elevated levels of thiobarbituric acid reactive substances (a measure of lipid peroxidation) in the kidney. nih.gov The transformation products of EHMC may also play a role, with one major product found to induce even stronger oxidative stress than the parent compound in zebrafish. nih.govresearchgate.net

| Organism | Biomarker | Effect | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) | Reactive Oxygen Species (ROS) | Increased | nih.gov |

| Malondialdehyde (MDA) | Increased | nih.govnih.gov | |

| Glutathione (GSH) | Decreased/Increased | nih.govnih.gov | |

| Catalase (CAT) & Superoxide Dismutase (SOD) | Increased Activity | nih.gov | |

| Rainbow Trout (Oncorhynchus mykiss) | Glutathione Peroxidase | Increased Activity | nih.gov |

| Thiobarbituric Acid Reactive Substances (TBARS) | Increased | nih.gov |

The neurotoxic potential of EHMC has been investigated, particularly in developmental stages of fish. Studies using zebrafish embryos have demonstrated that EHMC can act as a developmental neurotoxicant. nih.govresearchgate.net Exposure from an early embryonic stage resulted in deficits in motor behavior, which were linked to underlying structural abnormalities in the nervous system. nih.gov Specifically, EHMC was found to inhibit the axonal growth of primary motor neurons at 30 and 48 hours post-fertilization. nih.gov Furthermore, exposure led to excessive programmed cell death (apoptosis) in the head and spinal cord regions of the developing embryos. nih.gov These findings suggest that EHMC can interfere with the normal development and function of the central nervous system in fish. nih.govresearchgate.net

Microbial Ecotoxicity

Microorganisms in aquatic sediments play a vital role in nutrient cycling and the degradation of pollutants. Studies on the interaction between EHMC and microbial communities have shown that microorganisms can contribute to the breakdown of this compound. In river sediments, the half-life of EHMC was significantly shorter in the presence of microbial activity (3.49 days) compared to sterile conditions (7.55 days), indicating biodegradation. nih.gov

However, the presence of EHMC can also impact the composition and diversity of these microbial communities. nih.gov High-throughput gene sequencing has shown that while certain bacterial groups like Proteobacteria remain dominant, the relative abundance of different bacterial and fungal assemblages can shift in response to EHMC contamination. nih.gov Correlation analyses have identified specific bacterial genera, such as Anaerolineaceae_uncultured and Burkholderiaceae_uncultured, that are significantly associated with the biodegradation of EHMC. nih.gov This suggests that while EHMC is biodegradable, it can also exert selective pressure on the microbial ecosystem. nih.gov

Impact on Microbial Growth and Activity (e.g., Vibrio fischeri, Pseudomonas putida)

The ecotoxicological impact of this compound on microbial communities has been a subject of scientific inquiry, with studies focusing on key bacterial species such as the marine bacterium Vibrio fischeri and the soil and water bacterium Pseudomonas putida. These microorganisms are integral to various ecosystem functions, and assessing the effects of chemical compounds on their viability and metabolic activity is crucial for environmental risk assessment.